N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains both benzofuran and benzothiazole moieties, which are known for their diverse biological activities
Mechanism of Action
Target of Action
Benzothiazole-based compounds have been found to exhibit potent anti-tubercular activity . They have been discussed in the context of their interaction with the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth ofM. tuberculosis . The inhibition potency of these newly synthesized molecules was compared with standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the dpre1 enzyme, which plays a crucial role in the cell wall biosynthesis ofM. tuberculosis . This suggests that the compound may affect the cell wall synthesis pathway in M. tuberculosis, leading to its anti-tubercular activity.
Result of Action
Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may lead to the inhibition of M. tuberculosis growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzofuran moiety, followed by the introduction of the benzothiazole ring. The synthesis can be summarized as follows:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized via the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Formation of Benzothiazole Moiety: The benzothiazole ring is typically synthesized by the condensation of 2-aminothiophenol with a carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the benzofuran and benzothiazole moieties through a suitable linker, such as a propyl chain, using reagents like carbodiimides to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activities of its benzofuran and benzothiazole moieties
Material Science: It is explored for use in organic electronics and photonics due to its unique electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-(benzofuran-2-yl)ethanol and benzofuran-2-carboxylic acid share the benzofuran moiety and exhibit similar biological activities.
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and benzothiazole-2-carboxylic acid share the benzothiazole moiety and are known for their antimicrobial and anticancer properties.
Uniqueness
N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide is unique due to the combination of both benzofuran and benzothiazole moieties in a single molecule.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c22-18(19-21-15-8-2-4-10-17(15)24-19)20-11-5-7-14-12-13-6-1-3-9-16(13)23-14/h1-4,6,8-10,12H,5,7,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNGQKAYXRXMRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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